Hex-4-yn-2-ol
Overview
Description
Hex-4-yn-2-ol is a chemical compound . It is used in various chemical reactions and has been the subject of several studies .
Synthesis Analysis
Hex-4-yn-2-ol can be synthesized through a Grignard reaction . This involves reacting propynyl magnesium bromide with propanal . The reaction requires dry glassware and anhydrous solvents . The product of this reaction is Hex-4-yn-2-ol .Molecular Structure Analysis
The molecular formula of Hex-4-yn-2-ol is C6H10O . It has an average mass of 98.143 Da and a monoisotopic mass of 98.073166 Da .Chemical Reactions Analysis
Hex-4-yn-2-ol is involved in various chemical reactions. For instance, it is used as a reactant in the Grignard reaction . The product of this reaction is used as the starting material for other experiments .Scientific Research Applications
Modified Oligonucleotides : Hex-4-yn-2-ol, in the form of hex-1-ynyl substituents, is used in modified oligonucleotides to form more stable duplexes. This enhances isotopic labeling of DNA and improves delivery of antisense constructs through the cell membrane (Seela & Zulauf, 1998).
Asymmetric Syntheses : It plays a role in asymmetric syntheses, specifically in determining the absolute configurations of allenic alcohols (Evans, Landor, & Regan, 1974).
Ruthenium(II) Complexes : Hex-4-yn-2-ol is a component in novel inert ruthenium(II) complexes, which have shown promising activity against cisplatin-resistant cell lines, with comparable IC(50) values to cisplatin (Pierroz et al., 2012).
Diels–Alder Reaction : In the gold(III) catalyzed intramolecular Diels–Alder reaction, 1-(2-furyl)-hex-1-en-5-yn-3-ol derivatives, including Hex-4-yn-2-ol, are used to synthesize hydroxyphenanthrenes and other polynuclear aromatic hydroxyl compounds (Samanta, Kar, & Sarkar, 2012).
Atmospheric Chemistry : It acts as a biogenic volatile organic compound that reacts with nitrate radicals (NO3) at room temperature (Pfrang, Martin, Canosa-mas, & Wayne, 2006).
Catalysis in Organic Synthesis : Its derivatives are used in the gold-catalyzed tandem cyclization of tert-butyl carbonate derivatives to produce functionalized cyclohexene-3,4-diol derivatives (Lim, Kang, Lee, & Shin, 2007).
Stereoselective Cyclization : Hex-4-yn-2-ol undergoes regio- and stereoselective cyclization to phenyl selenoethers in the presence of catalysts like triethylamine and tin(II) chloride (Divac & Bugarčić, 2009).
Chlorination and Isomerization : It is involved in chlorination-rearrangement processes yielding compounds like 1-chlorohex-2-en-4-yne, which can be separated into cis- and trans-isomers (Craig & Young, 1966).
Chemical Characterization Techniques : Techniques like HEXS and XRD are used to characterize solutions and solid-phase compounds, such as uranyl-silicate, which may involve compounds like Hex-4-yn-2-ol (Soderholm et al., 2008).
Coupling Reactions : It is used in palladium-catalyzed coupling reactions of aryl halides with various alkynols, including Hex-4-yn-2-ol (Feuerstein, Doucet, & Santelli, 2004).
Safety And Hazards
properties
IUPAC Name |
hex-4-yn-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-3-4-5-6(2)7/h6-7H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKROQHVDACEGBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCC(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70512685 | |
Record name | Hex-4-yn-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70512685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hex-4-yn-2-ol | |
CAS RN |
19780-83-7 | |
Record name | 4-Hexyn-2-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19780-83-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hex-4-yn-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70512685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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